2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)
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Overview
Description
2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) is a chemical compound known for its unique bicyclic structure and its applications in various scientific fields. This compound is particularly noted for its role as a glucagon-like peptide-1 receptor (GLP-1R) modulator, making it significant in the treatment of type 2 diabetes and other metabolic diseases .
Preparation Methods
The synthesis of 2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) involves several steps. The primary synthetic route includes the formation of the bicyclic core followed by the introduction of the trifluoroacetate groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Chemical Reactions Analysis
2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to various derivatives.
Scientific Research Applications
2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in various organic synthesis reactions.
Biology: The compound’s role as a GLP-1R modulator makes it valuable in studying metabolic pathways and insulin secretion.
Medicine: Its application in treating type 2 diabetes and cardiovascular diseases is of significant interest.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) involves its interaction with the GLP-1 receptor. By modulating this receptor, the compound stimulates insulin secretion, inhibits glucagon secretion, reduces appetite, and slows gastric emptying. These effects are mediated through specific molecular pathways involving the activation of the GLP-1 receptor in various tissues, including the pancreas, heart, kidneys, and immune system .
Comparison with Similar Compounds
2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
2,5-Diazabicyclo[4.2.0]octane: Shares a similar bicyclic structure but differs in its functional groups and specific applications
This compound’s unique structure and functional properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C10H14F6N2O4 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
2,5-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-6-5(1)7-3-4-8-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |
InChI Key |
UJBWUXIXNDMRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1NCCN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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